1-Amino-1-(2,3-dichlorophenyl)acetone

Catalog No.
S15848357
CAS No.
1270533-77-1
M.F
C9H9Cl2NO
M. Wt
218.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-1-(2,3-dichlorophenyl)acetone

CAS Number

1270533-77-1

Product Name

1-Amino-1-(2,3-dichlorophenyl)acetone

IUPAC Name

1-amino-1-(2,3-dichlorophenyl)propan-2-one

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

InChI

InChI=1S/C9H9Cl2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-4,9H,12H2,1H3

InChI Key

ANKYDGHVRDEDAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N

1-Amino-1-(2,3-dichlorophenyl)acetone is a chemical compound characterized by its unique structure, which includes an amino group, a ketone functional group, and a dichlorophenyl moiety. Its molecular formula is C9H10Cl2NC_9H_{10}Cl_2N, and it has a molecular weight of approximately 220.09 g/mol. The compound's structure contributes to its reactivity and potential biological activity, making it of interest in various fields of research.

. Its ability to form derivatives through interactions with biological targets is significant for understanding its mechanism of action. The compound's structural features enhance its reactivity and specificity towards certain biomolecules, making it a valuable candidate for further research in medicinal chemistry .

Research indicates that 1-amino-1-(2,3-dichlorophenyl)acetone exhibits notable biological activities. It has been studied for its potential as an antimicrobial and anticancer agent. The compound's interactions with biological targets suggest mechanisms that may lead to cell death or inhibition of proliferation in cancer cell lines. Specific studies have highlighted its effects on various cancer cells, indicating its potential utility in therapeutic applications .

Synthesis of 1-amino-1-(2,3-dichlorophenyl)acetone can be achieved through several methods:

  • Nucleophilic Substitution: This method involves the reaction of an α-halogenated ketone with an amine. For example, the reaction of 2,3-dichlorophenylacetone with ammonia or a primary amine under basic conditions yields the desired product.
  • One-Pot Synthesis: A more complex synthesis can involve multiple components reacting simultaneously to form the target compound in a single reaction vessel, enhancing efficiency and yield .

1-Amino-1-(2,3-dichlorophenyl)acetone has several applications across different fields:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
  • Biology: Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine: Explored for its therapeutic properties, particularly in drug development for cancer treatment.
  • Industry: Employed in the production of fine chemicals and as a building block for various industrial applications .

Several compounds share structural similarities with 1-amino-1-(2,3-dichlorophenyl)acetone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Amino-1-(2-methoxyphenyl)acetoneContains a methoxy group instead of dichloroDifferent reactivity due to methoxy substitution
1-Amino-1-(4-methoxyphenyl)acetoneMethoxy group positioned differentlyAffects reactivity and potential applications
1-Amino-1-(3,5-dichlorophenyl)acetoneDifferent dichlorophenyl substitutionShows distinct biological activity patterns

The uniqueness of 1-amino-1-(2,3-dichlorophenyl)acetone lies in its specific dichlorophenyl substitution pattern, which influences its chemical properties and biological activities compared to similar compounds. This structural feature may enhance its interactions with specific molecular targets, making it particularly valuable in research and application contexts .

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

217.0061193 g/mol

Monoisotopic Mass

217.0061193 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

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